molecular formula C13H13F3N4O4 B14947263 (2,5-Dioxo-1-pyridin-3-ylmethyl-4-trifluoromethylimidazolidin-4-yl)carbamic acid, ethyl ester

(2,5-Dioxo-1-pyridin-3-ylmethyl-4-trifluoromethylimidazolidin-4-yl)carbamic acid, ethyl ester

Cat. No.: B14947263
M. Wt: 346.26 g/mol
InChI Key: FYWAZSMSZMQLCU-UHFFFAOYSA-N
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Description

ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE is a complex organic compound with a molecular formula of C13H13F3N4O4 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridylmethyl group attached to an imidazolidinyl ring. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a suitable imidazolidinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyridylmethyl group may also play a role in its interaction with nucleic acids or proteins, contributing to its biological effects .

Comparison with Similar Compounds

ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE can be compared with other similar compounds, such as:

ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13F3N4O4

Molecular Weight

346.26 g/mol

IUPAC Name

ethyl N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C13H13F3N4O4/c1-2-24-11(23)19-12(13(14,15)16)9(21)20(10(22)18-12)7-8-4-3-5-17-6-8/h3-6H,2,7H2,1H3,(H,18,22)(H,19,23)

InChI Key

FYWAZSMSZMQLCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)CC2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

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